Dec-3-enal
Description
Dec-3-enal (IUPAC name: (E)-dec-3-enal) is an α,β-unsaturated aldehyde with a 10-carbon chain and a double bond between carbons 3 and 3. This structural feature imparts distinct reactivity and sensory properties, making it relevant in organic synthesis and flavor/fragrance industries. Its molecular formula is C₁₀H₁₈O, and it belongs to the alkenal subclass of aldehydes.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-3-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
NRXZYQITMVTQIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Decenal can be synthesized through various methods, including:
Aldol Condensation: This method involves the reaction of octanal with acetaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form 3-decenal.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with a suitable aldehyde. For 3-decenal, the ylide is typically derived from triphenylphosphine and 1-bromo-3-decene.
Industrial Production Methods: In industrial settings, 3-decenal is often produced through the hydroformylation of 1-decene, followed by selective oxidation. This process involves the addition of a formyl group to the double bond of 1-decene, followed by oxidation to form the aldehyde.
Chemical Reactions Analysis
3-Decenal undergoes various chemical reactions, including:
Oxidation: 3-Decenal can be oxidized to form 3-decanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-decenol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in 3-decenal can undergo addition reactions with halogens, hydrogen halides, and other electrophiles. For example, the reaction with bromine results in the formation of 3,4-dibromodecanal.
Condensation Reactions: 3-Decenal can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
Scientific Research Applications
3-Decenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: 3-Decenal is studied for its role in pheromone communication in insects. It is known to act as a signaling molecule in certain species.
Medicine: Research has explored the potential antimicrobial and antifungal properties of 3-decenal, making it a candidate for developing new therapeutic agents.
Industry: In the flavor and fragrance industry, 3-decenal is used to impart a citrus-like aroma to products. It is also used in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 3-decenal involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that results in the perception of its odor. In antimicrobial applications, 3-decenal disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and functional differences between Dec-3-enal and related compounds:
| Compound Name | CAS Number | Molecular Formula | Functional Group(s) | Double Bond Position | Key Structural Features |
|---|---|---|---|---|---|
| This compound | Not specified in evidence | C₁₀H₁₈O | Aldehyde, alkene | C3–C4 | α,β-unsaturated aldehyde |
| Decanal | 112-31-2 | C₁₀H₂₀O | Aldehyde | N/A (saturated) | Saturated aldehyde |
| (E)-Dec-2-enal | 3913-81-3 | C₁₀H₁₈O | Aldehyde, alkene | C2–C3 | Double bond closer to aldehyde group |
| 4,5-Epoxy-2-decenal | 134454-31-2 | C₁₀H₁₆O₂ | Aldehyde, alkene, epoxide | C2–C3 and C4–C5 | Epoxide group introduces ring strain |
Notes:
Physical and Chemical Properties
| Property | This compound | Decanal | (E)-Dec-2-enal | 4,5-Epoxy-2-decenal |
|---|---|---|---|---|
| Boiling Point (°C) | ~210 (estimated) | 207–209 | 198–202 | Not available |
| Solubility | Low in water | Insoluble in water | Low in water | Likely hydrophobic |
| Reactivity | High (α,β-unsaturation) | Moderate (saturated) | High (conjugated dienal) | High (epoxide instability) |
Key Findings :
Insights :
- Safety data for this compound is sparse, necessitating further toxicological studies for industrial adoption.
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